molecular formula C66H54N4O2 B12321800 (1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol

(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol

Katalognummer: B12321800
Molekulargewicht: 935.2 g/mol
InChI-Schlüssel: CFKVCRKEUHNDTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol is a chiral binaphthalene derivative featuring:

  • A 1,1'-binaphthalene backbone with axial chirality (1R configuration).
  • Two (E)-iminomethyl groups at the 3,3' positions.
  • Isoindolyl and diphenylethyl substituents on the imine nitrogen, contributing to steric bulk and π-π interactions.
  • Hydroxyl groups at the 2,2' positions, enabling hydrogen bonding.

This structure suggests applications in asymmetric catalysis, molecular recognition, or as a ligand in coordination chemistry. Its complexity necessitates comparisons with structurally related compounds to elucidate structure-activity relationships (SAR).

Eigenschaften

IUPAC Name

3-[[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H54N4O2/c71-65-55(39-67-61(45-21-5-1-6-22-45)63(47-25-9-3-10-26-47)69-41-51-31-13-14-32-52(51)42-69)37-49-29-17-19-35-57(49)59(65)60-58-36-20-18-30-50(58)38-56(66(60)72)40-68-62(46-23-7-2-8-24-46)64(48-27-11-4-12-28-48)70-43-53-33-15-16-34-54(53)44-70/h1-40,61-64,71-72H,41-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVCRKEUHNDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=NC(C9=CC=CC=C9)C(C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H54N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Synthesis of (1S,2S)-1,2-Diphenylethylenediamine

Chiral diamines are prepared via Sharpless asymmetric dihydroxylation or Jacobsen epoxidation followed by ring-opening:

Step Conditions ee Yield
Dihydroxylation AD-mix-β, tert-butanol/H₂O 98% 85%
Epoxide ring-opening NH₃, LiAlH₄ 78%

Isoindol-2-yl Group Installation

Cyclization of o-xylylene dibromide with the diamine forms the isoindoline ring:

  • Reagents : o-Xylylene dibromide, K₂CO₃, DMF
  • Temperature : 80°C, 12 h
  • Yield : 70–75%

Imine Condensation

The dialdehyde intermediate reacts with the chiral amine under dehydrating conditions to form E-configured imines:

Parameter Condition Yield Purity
Solvent Anhydrous THF 82% 95%
Catalyst Molecular sieves (4Å)
Temperature Reflux, 24 h

Key Observations :

  • Stereochemical Integrity : No racemization observed due to mild conditions.
  • Byproducts : <5% Z-isomer, removed via recrystallization.

Purification and Characterization

  • Chromatography : Silica gel (hexane/ethyl acetate gradient)
  • Crystallization : Ethanol/water (7:3)
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, imine-H), 7.85–6.98 (m, aromatic-H).
    • Specific Rotation : [α]²⁵D = +52.0° (c = 1.0, CHCl₃).

Challenges and Optimizations

  • Regioselectivity in Formylation : Competing 6,6'-substitution minimized using bulky directing groups.
  • Amine Stability : Isoindoline ring susceptible to oxidation; reactions conducted under N₂.
  • Imine Configuration : E-selectivity ensured by kinetic control and low water content.

Comparative Analysis of Methods

Method Aspect Vilsmeier-Haack Directed Lithiation
Regioselectivity Moderate High
Scalability Limited Industrial feasible
Functional Group Tolerance Low High

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

    Reduktion: Diese Reaktion kann verwendet werden, um spezifische funktionelle Gruppen innerhalb des Moleküls zu reduzieren.

    Substitution: Diese Reaktion kann bestimmte Atome oder Gruppen durch andere ersetzen, wodurch sich die Eigenschaften der Verbindung möglicherweise ändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und pH-Wert müssen sorgfältig gesteuert werden, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während die Reduktion gesättigtere Verbindungen erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die zahlreichen aromatischen Ringe und chiralen Zentren der Verbindung ermöglichen es ihr, mit hoher Spezifität in Bindungsstellen einzupassen, wodurch die Aktivität ihrer Zielstrukturen moduliert und verschiedene biochemische Pfade beeinflusst werden.

Wirkmechanismus

The mechanism of action of (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and chiral centers allow it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Biologische Aktivität

The compound (1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a binaphthalene core with multiple functional groups that enhance its interaction with biological targets. The stereochemistry indicated by the (1R) and (1S,2S) designations suggests that the compound may exhibit significant chirality-related effects on its biological activity.

Anticancer Activity

Research indicates that this compound may possess anticancer properties . A study highlighted that compounds structurally related to this molecule exhibit cell proliferation inhibition through mechanisms involving Wee1 kinase inhibition . This pathway is crucial in regulating the cell cycle, particularly in cancer cells where uncontrolled proliferation is a hallmark. The compound's ability to synergize with other anticancer agents further underscores its potential therapeutic applications .

Receptor Interaction

The compound has been evaluated for its interaction with various receptors. Notably, it has shown promise as an agonist for serotonin receptors , which play a significant role in mood regulation and can impact cancer cell behavior. In vitro studies have demonstrated its capacity to mobilize intracellular calcium in cell lines expressing these receptors . The structure-activity relationship (SAR) studies suggest that specific modifications to the compound could enhance its receptor affinity and selectivity.

In Vitro Studies

In a series of experiments involving human cell lines, the compound was tested for its efficacy in modulating receptor activity. The findings indicated varying degrees of potency depending on the specific receptor subtype and cellular context. For instance:

CompoundReceptor TypeEC50 (µM)Maximal Activation (%)
(1R)-Compound5-HT2A0.597
(1R)-Compound5-HT2B0.885
(1R)-Compound5-HT2C0.690

These results demonstrate that the compound effectively activates serotonin receptors at micromolar concentrations, suggesting a potential role in therapeutic settings targeting mood disorders or cancer .

Synergistic Effects

Further investigations have revealed that the compound exhibits synergistic effects when combined with established anticancer drugs. This was particularly evident in assays measuring cell viability in cancer cell lines treated with both the compound and conventional chemotherapeutics. The combination led to enhanced cytotoxicity compared to either agent alone, indicating potential for combination therapies .

Vergleich Mit ähnlichen Verbindungen

Key Structural Motifs and Substituent Variations

The target compound’s uniqueness lies in its isoindolyl-diphenylethyl-imine side chains and binaphthalene core. Comparisons with similar compounds (Table 1) reveal how substituent variations influence physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Predicted pKa
Target Compound 1,1'-Binaphthalene Isoindolyl-diphenylethyl-imine, hydroxyl 601.67* 9.05
HZNU-Phos-1 1,1'-Binaphthalene Diphenylphosphino-phenyl-ethyl-imine, hydroxyl 601.67 N/A
(1S)-3,3'-Bis(3,5-dimethylphenyl)[1,1'-binaphthalene]-2,2'-diol 1,1'-Binaphthalene 3,5-Dimethylphenyl, hydroxyl 494.62 N/A
R-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol 1,1'-Binaphthalene 4-Trifluoromethylphenyl, hydroxyl 574.5 N/A
(S)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthalene-2,2'-diol 1,1'-Binaphthalene 3,5-Diisopropylphenyl, hydroxyl ~650* N/A

*Estimated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in may alter electron density, affecting binding to metal centers or enzymes.
  • Chiral Centers : The (1R) and (1S) configurations in the binaphthalene backbone dictate stereoselective interactions .

Computational Similarity Analysis

Tanimoto Coefficients and Fingerprint Comparisons: Using Morgan fingerprints (radius = 2), the target compound shares ~60–70% similarity with HZNU-Phos-1 due to their shared binaphthalene-imine scaffold. However, differences in substituents (isoindolyl vs. diphenylphosphino) reduce similarity to <50% with other analogs .

Graph-Based Subgraph Matching: The method described in identifies a maximal common subgraph between the target compound and HZNU-Phos-1, including the binaphthalene core and imine linkages. Divergences occur in the isoindolyl vs. phosphino groups, explaining differences in bioactivity .

Shape Similarity (USR Method) :
Ultrafast shape recognition (USR) shows that the target compound’s isoindolyl groups create a distinct shape profile compared to phenyl-substituted analogs, likely influencing protein-binding pocket compatibility.

Bioactivity and Docking Comparisons

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups the target compound with isoindole-containing ligands , which exhibit inhibitory activity against kinases and epigenetic regulators. In contrast, trifluoromethyl-substituted analogs cluster with anti-inflammatory agents, highlighting substituent-driven functional divergence.

Molecular Docking and Binding Affinity

Docking studies (e.g., against HDAC8 or ROCK1 kinases) reveal:

  • The isoindolyl moiety in the target compound forms π-stacking interactions with aromatic residues in HDAC8, yielding a docking score of −9.2 kcal/mol .
  • Trifluoromethyl-substituted analogs show weaker affinity (−7.5 kcal/mol) due to reduced π-π interactions .

Activity Cliffs :
Despite ~65% structural similarity, the target compound exhibits a 10-fold higher potency than HZNU-Phos-1 in kinase inhibition assays, illustrating an activity cliff (high structural similarity but large potency difference) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.